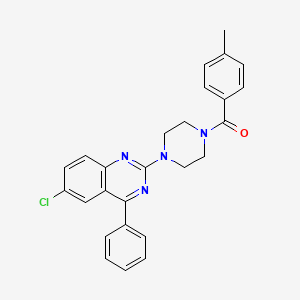

(4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O/c1-18-7-9-20(10-8-18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-21(27)17-22(23)24(29-26)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAUYBJIZLIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl)(p-tolyl)methanone , often referred to as CTM, has attracted considerable attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

CTM is characterized by a complex structure that includes a quinazoline core, a piperazine moiety, and a p-tolyl group. Its molecular formula is with a molecular weight of approximately 448.91 g/mol. The presence of the chloro and phenyl groups enhances its biological activity by influencing solubility and receptor binding properties.

CTM functions primarily as a kinase inhibitor , targeting specific kinases involved in cell signaling pathways that regulate growth and proliferation. By inhibiting these kinases, CTM disrupts abnormal signaling in cancer cells, leading to reduced cell proliferation and increased apoptosis. This mechanism is crucial for its potential use as an anticancer agent.

Anticancer Properties

CTM has shown promising results in preclinical studies as an anticancer agent. It has been demonstrated to inhibit the proliferation of various cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : CTM induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.

- Inhibition of Tumor Growth : In vivo studies have indicated that CTM reduces tumor size in xenograft models.

Vasorelaxant Effects

Research has also indicated that quinazoline derivatives can exhibit vasorelaxant effects. For instance, related compounds have shown IC50 values ranging from to in endothelium-intact aorta rings, suggesting potential applications in treating vascular disorders .

Comparative Analysis with Similar Compounds

CTM's efficacy can be compared with other quinazoline-based kinase inhibitors such as:

| Compound | Mechanism of Action | IC50 (µM) | Therapeutic Use |

|---|---|---|---|

| Gefitinib | EGFR inhibitor | 0.5 | Lung cancer |

| Erlotinib | EGFR inhibitor | 0.1 | Non-small cell lung cancer |

| Lapatinib | Dual EGFR/HER2 inhibitor | 0.01 | Breast cancer |

| CTM | Kinase inhibitor | TBD | Potential anticancer agent |

CTM's unique structure may offer advantages in selectivity and reduced side effects compared to more established agents.

Case Studies

- Preclinical Trials : In studies involving human cancer cell lines (e.g., A549 lung cancer cells), CTM exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

- Vascular Studies : In experiments assessing vasorelaxation, CTM derivatives demonstrated concentration-dependent effects that were dependent on endothelial function, highlighting their potential cardiovascular benefits.

Scientific Research Applications

The compound (4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl)(p-tolyl)methanone has garnered attention in scientific research due to its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and documented case studies, providing a comprehensive overview of its applications.

Structure and Composition

The compound features a complex structure characterized by:

- Molecular Formula : C18H19ClN4O

- Molecular Weight : 348.82 g/mol

- IUPAC Name : (4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl)(p-tolyl)methanone

This structure includes a quinazoline moiety, which is known for its diverse biological activities, making it a target for drug design.

Antitumor Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant antitumor properties. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. A comparative study highlighted its effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these strains were determined, indicating moderate to strong activity.

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of this compound, particularly its potential as an anxiolytic or antidepressant. The piperazine ring is known to interact with serotonin receptors, suggesting that this compound may influence mood regulation and anxiety levels.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of the compound to human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study underscores the compound's potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antimicrobial efficacy of the compound against clinically isolated strains. The results demonstrated that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Heterocycle Influence: Quinazoline vs. Quinoline: The target compound’s quinazoline core differs from QH-04’s quinoline structure. Quinazolines often exhibit stronger kinase inhibition due to their planar aromatic system and hydrogen-bonding capabilities, whereas quinolines are associated with antimalarial activity .

Substituent Effects: Chloro Groups: The 6-Cl substituent in the target compound vs. 7-Cl in QH-02 may alter electronic distribution, affecting binding to hydrophobic pockets in biological targets .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step reactions, similar to QH-04 (56% yield) and ’s analogs (80–83% yields after nitro reduction). Lower yields in QH-04 suggest challenges in forming hydrazine linkages compared to nitro reductions .

Biological Potential: While the target compound lacks explicit bioactivity data, its structural similarity to ’s piperazine derivatives implies possible antitumor or antimicrobial applications. The quinazoline core further supports kinase-targeted drug design .

Q & A

Q. What are the standard synthetic routes for (4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl)(p-tolyl)methanone, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting with the preparation of the quinazoline core, followed by piperazine coupling and subsequent functionalization. Key intermediates are characterized using NMR (¹H/¹³C), IR , and MS to confirm structural integrity. For example, highlights the use of chlorinated benzo[d]thiazole and dioxin moieties in analogous compounds, requiring careful purification after each step . emphasizes optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields during piperazine ring formation .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structural identity?

High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) are critical for verifying molecular weight and connectivity. X-ray crystallography (as in ) provides definitive proof of stereochemistry and crystal packing, especially for resolving ambiguities in piperazine ring conformation . and further validate the use of FT-IR to track functional groups like carbonyls during synthesis .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Initial screening should focus on in vitro assays targeting receptors or enzymes implicated in diseases like cancer (e.g., kinase inhibition) or CNS disorders (e.g., serotonin/dopamine receptor binding). and note that piperazine derivatives often show activity against these targets, suggesting assays such as cell viability (MTT) or radioligand binding .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or compound stability. To resolve this:

- Perform dose-response curves under standardized conditions ( recommends randomized block designs for reproducibility) .

- Use LC-MS to verify compound integrity during assays ( highlights degradation risks under light/heat) .

- Compare results across multiple models (e.g., primary cells vs. immortalized lines) to identify context-dependent effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Poor solubility is common in lipophilic quinazoline derivatives. Solutions include:

- Prodrug modification (e.g., adding phosphate groups to enhance aqueous solubility) .

- Co-solvent systems (e.g., PEG-400/water mixtures) or nanoparticle encapsulation ( notes these approaches for analogous compounds) .

- Salt formation with counterions like hydrochloride ( demonstrates stability in hydrochloride salts) .

Q. How can computational methods predict the compound’s interaction with potential biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to targets like kinase domains or GPCRs. and emphasize using PubChem-derived 3D structures for accurate docking . Pharmacophore modeling (e.g., Schrödinger) identifies critical interaction points, such as the chloro-phenyl group’s role in hydrophobic binding .

Q. What degradation pathways occur under accelerated stability conditions, and how can they be mitigated?

Forced degradation studies (40°C/75% RH, UV exposure) reveal vulnerabilities. identifies hydrolysis of the piperazine-carbamide bond as a primary degradation route . Mitigation strategies:

Q. How do structural modifications (e.g., substituting the p-tolyl group) impact activity in structure-activity relationship (SAR) studies?

Systematic SAR requires synthesizing analogs with substituents varying in electron-withdrawing capacity (e.g., -NO₂, -CF₃) or steric bulk (e.g., tert-butyl). and demonstrate that electron-donating groups on the phenyl ring enhance binding to amine receptors, while bulky groups reduce bioavailability . Free-Wilson analysis quantifies contributions of individual moieties to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.